molecular formula C22H19F3N4O6 B2696915 Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate CAS No. 321385-56-2

Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate

Cat. No. B2696915
CAS RN: 321385-56-2
M. Wt: 492.411
InChI Key: HDWFUMKKMNGEDS-RAWMCFOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate is a useful research compound. Its molecular formula is C22H19F3N4O6 and its molecular weight is 492.411. The purity is usually 95%.
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Scientific Research Applications

Polymerization Catalysis

Research on the polymerization of ethylene using nickel(II) complexes derived from bulky anilinotropone ligands, including derivatives with p-trifluoromethylphenyl groups, has shown the capability of these complexes to produce branched polyethylenes. The electron-withdrawing trifluoromethyl substituent increases activity without significantly affecting branching and molecular weight, suggesting potential applications in the development of specific polymeric materials with tailored properties (Jenkins & Brookhart, 2004).

Antimicrobial and Antioxidant Activities

A study on the synthesis of lignan conjugates via cyclopropanation, including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, revealed excellent antibacterial and antifungal properties, along with remarkable antioxidant potential. These findings indicate the relevance of such compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Optical Storage and Photonics

The nonlinear optical properties of hydrazone derivatives have been explored for potential applications in photonic devices. These compounds, including those with nitrophenyl components, exhibit reverse saturable absorption, indicating their usefulness in optical limiting and other photonic applications (Nair et al., 2022).

Surface Functionalization and Adsorption

Activated carbons functionalized with various groups have been studied for the removal of dyes such as methylene blue from water. This research demonstrates the potential application of surface-modified activated carbons in environmental cleanup and water treatment technologies (El-Shafey et al., 2016).

properties

IUPAC Name

ethyl 2-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-3-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O6/c1-2-35-21(32)18-16(19(30)27-14-7-4-6-13(10-14)22(23,24)25)17(18)20(31)28-26-11-12-5-3-8-15(9-12)29(33)34/h3-11,16-18H,2H2,1H3,(H,27,30)(H,28,31)/b26-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWFUMKKMNGEDS-RAWMCFOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C(C1C(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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